molecular formula C13H16FNO B12929195 3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane

3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12929195
M. Wt: 221.27 g/mol
InChI Key: MCULTLUFMIVMOK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-8-azabicyclo[321]octane is a bicyclic compound that features a fluorophenoxy group attached to an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)-8-azabicyclo[321]octane is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16FNO/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2

InChI Key

MCULTLUFMIVMOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=C(C=C3)F

Origin of Product

United States

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